

# Understanding the selectivity profile of GSK864 for IDH1 mutants

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## Compound of Interest

Compound Name: GSK864

Cat. No.: B607869

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An In-depth Technical Guide to the Selectivity Profile of **GSK864** for IDH1 Mutants

## Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the enzyme to convert  $\alpha$ -ketoglutarate ( $\alpha$ -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[1][2][3][4] **GSK864** is a potent, allosteric, and cell-penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1, representing a targeted therapeutic strategy.[1][6][7][8][9]

## Mechanism of Action

**GSK864** functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically inactive conformation.[1] This mechanism prevents the conversion of  $\alpha$ -KG to 2-HG and is effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849, demonstrates a competitive mode of inhibition with respect to  $\alpha$ -KG, which is attributed to the inhibitor's interaction with a segment of the enzyme that precludes the conformational change required for catalytic activity.[1]

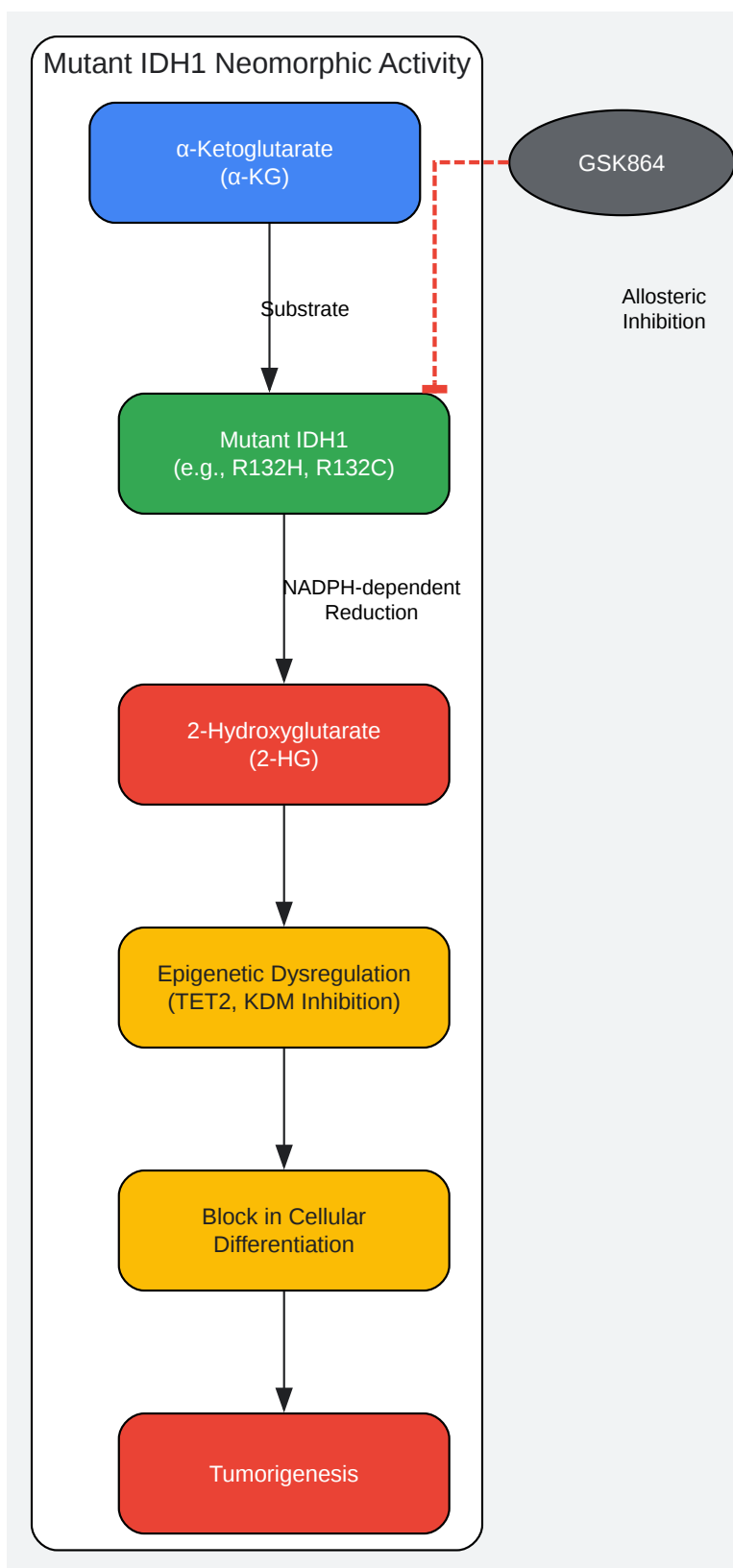
## Data Presentation: Selectivity and Potency of GSK864

**GSK864** demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme.<sup>[8]</sup> Its inhibitory activity is summarized below.

Target	Assay Type	Potency (IC50/EC50)	Reference
IDH1-R132C	Biochemical IC50	8.8 nM - 9 nM	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IDH1-R132H	Biochemical IC50	15 nM - 15.2 nM	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
IDH1-R132G	Biochemical IC50	16.6 nM - 17 nM	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
WT-IDH1	Biochemical IC50	~470 nM	<a href="#">[11]</a>
HT1080 cells (IDH1-R132C)	Cellular EC50 (2-HG reduction)	320 nM	<a href="#">[1]</a> <a href="#">[6]</a>

## Mandatory Visualization

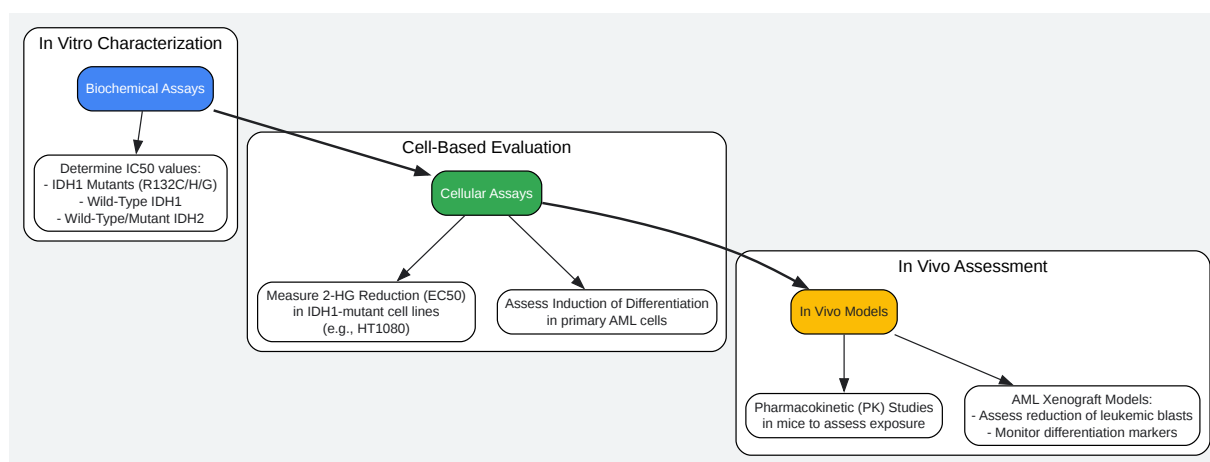
### Signaling Pathway of Mutant IDH1 and GSK864 Inhibition



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Caption: Mechanism of Mutant IDH1 and Inhibition by **GSK864**.

# Experimental Workflow for Inhibitor Selectivity Profiling



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